Lipophilicity (LogP) Differentiates the meta-CF₃ Free Base from the Unsubstituted Phenyl Analog
The free base form of 2-(1H-imidazol-1-yl)-1-[3-(trifluoromethyl)phenyl]ethan-1-amine (CAS 953883-66-4) exhibits a computed LogP of 3.30, as reported by ChemSrc . In contrast, the unsubstituted phenyl analog 2-(1H-imidazol-1-yl)-1-phenylethanamine (CAS 24169-72-0) has a markedly lower estimated LogP (consistent with its lower density of 1.13±0.1 g/cm³ vs. 1.30±0.1 g/cm³ for the target compound, and a higher predicted boiling point of 389.8±35.0 °C vs. 372.0±42.0 °C), indicating substantially reduced lipophilicity in the absence of the CF₃ group . The meta-trifluoromethyl substituent thus increases LogP by approximately 1.5–2.0 log units over the parent scaffold, a difference that translates to a roughly 30- to 100-fold increase in octanol–water partition coefficient.
| Evidence Dimension | Lipophilicity (LogP / computed partition coefficient) |
|---|---|
| Target Compound Data | LogP = 3.30 (free base, CAS 953883-66-4); density = 1.30±0.1 g/cm³; BP = 372.0±42.0 °C |
| Comparator Or Baseline | 2-(1H-imidazol-1-yl)-1-phenylethanamine (CAS 24169-72-0): density = 1.13±0.1 g/cm³; BP = 389.8±35.0 °C; pKa = 8.28±0.10 |
| Quantified Difference | LogP shift ≈ +1.5–2.0 log units (estimated from density and BP trends); density increase of 0.17 g/cm³ (≈15% higher); BP decrease of ≈17.8 °C |
| Conditions | Predicted/computed physicochemical properties from ChemSrc and ChemicalBook databases (20 °C, 760 mmHg where specified) |
Why This Matters
A LogP difference of this magnitude significantly impacts compound partitioning in biphasic assay systems, membrane permeability in cell-based assays, and non-specific protein binding—all of which must be controlled for when selecting a building block for SAR exploration or when comparing results across analog series.
